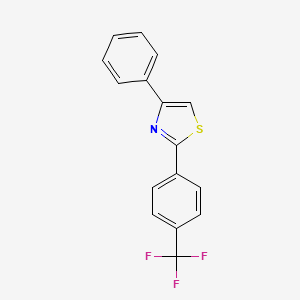

4-Phenyl-2-(4-(trifluoromethyl)phenyl)thiazole

Description

Properties

IUPAC Name |

4-phenyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NS/c17-16(18,19)13-8-6-12(7-9-13)15-20-14(10-21-15)11-4-2-1-3-5-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBDSHASXLWOHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-(4-(trifluoromethyl)phenyl)thiazole typically involves the reaction of substituted benzaldehydes with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring . The general reaction conditions include:

Reagents: Substituted benzaldehyde, thiourea, acid catalyst (e.g., hydrochloric acid)

Solvent: Ethanol or methanol

Temperature: Reflux conditions (approximately 80-100°C)

Time: Several hours to complete the reaction

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(4-(trifluoromethyl)phenyl)thiazole undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the thiazole ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water

Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones

Reduction: Formation of dihydrothiazoles

Substitution: Introduction of halogen atoms or other electrophilic groups on the phenyl rings

Scientific Research Applications

4-Phenyl-2-(4-(trifluoromethyl)phenyl)thiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(4-(trifluoromethyl)phenyl)thiazole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anti-inflammatory effects .

Comparison with Similar Compounds

Enzyme Inhibition

- AChE Inhibition : Compounds with -CF₃ (e.g., 2e, 2g, 2i) exhibit superior inhibitory activity (IC₅₀ < 1 µM) compared to analogs with -Cl or -CH₃, attributed to π–π interactions and hydrophobic effects .

- 15LOX/PEBP1 Complex Inhibition : Derivatives like compound 13 (4-Phenyl-2-((4-(trifluoromethyl)benzyl)thio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole) show selectivity for ferroptosis modulation, leveraging the -CF₃ group’s lipophilicity .

Antiviral and Antimicrobial Activity

- Influenza A Inhibition: 4-(Trifluoromethyl)phenyl-substituted thiazoles (e.g., compound 6e) demonstrate significant antiviral activity (EC₅₀ = 2.5 µM), outperforming 4-cyanophenyl and 4-chlorophenyl analogs .

- Antifungal Activity : Thiazole-triazole hybrids with -CF₃ show moderate activity, though nitro-substituted derivatives (e.g., G1 ) are more potent, indicating substituent-dependent efficacy .

Antioxidant Activity

- The -CF₃ group confers radical scavenging capacity, with 4-(trifluoromethyl)phenyl-thiazoles showing 2-fold higher antioxidant activity than ascorbic acid in DPPH assays .

Physicochemical Properties

- Lipophilicity : The -CF₃ group increases logP values (e.g., this compound: logP ≈ 4.2), enhancing membrane permeability compared to polar substituents like -OH or -COOH .

- Thermal Stability : Melting points for -CF₃ derivatives range from 60–62°C (e.g., 5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole) , whereas methyl-substituted analogs (e.g., 2-Methyl-4-phenylthiazole) melt at lower temperatures (~80°C) .

Q & A

Q. What synthetic strategies are commonly employed for the preparation of 4-phenyl-2-(4-(trifluoromethyl)phenyl)thiazole, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of substituted thioureas with α-halo ketones or via Hantzsch thiazole formation. Key factors include:

- Solvent selection : Polar aprotic solvents like DMF or THF improve solubility of aromatic intermediates .

- Catalysts : Copper(I) iodide or palladium catalysts enhance coupling efficiency in cross-coupling reactions for introducing the trifluoromethylphenyl group .

- Temperature : Elevated temperatures (80–120°C) are critical for cyclization but must be balanced to avoid decomposition .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is standard, though recrystallization from ethanol may improve purity .

Q. How is structural characterization of this compound validated, and what analytical discrepancies require resolution?

Characterization involves:

- NMR spectroscopy : - and -NMR confirm regiochemistry of the thiazole ring and substituent positions. For example, the thiazole C-2 proton typically appears as a singlet at δ 7.8–8.2 ppm .

- Elemental analysis : Discrepancies >0.3% between calculated and observed C/H/N values suggest incomplete purification or hydration .

- IR spectroscopy : Absorptions at 1600–1650 cm (C=N stretch) and 1100–1150 cm (C-F stretch) confirm core functional groups .

Q. What substituent effects are observed on the physicochemical properties of analogous thiazole derivatives?

- Electron-withdrawing groups (e.g., -CF) increase thermal stability but reduce solubility in polar solvents .

- Aryl substitutions at C-4 (e.g., 4-fluorophenyl) enhance π-π stacking in crystallography, affecting melting points (e.g., 180–185°C for 4-CF-substituted analogs) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Molecular docking : Studies on analogs (e.g., 4-chlorophenyl thiazoles) reveal that the trifluoromethyl group improves hydrophobic interactions with enzyme pockets (e.g., Leishmania major N-myristoyltransferase) .

- QSAR models : Hammett constants (σ) of substituents correlate with antileishmanial IC values, predicting that electron-deficient aryl groups enhance activity .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Dose-response validation : Repetition under standardized conditions (e.g., 72-hour incubation in RPMI-1640 medium for antiparasitic assays) minimizes variability .

- Metabolic stability assays : Liver microsome studies differentiate intrinsic activity from pharmacokinetic artifacts (e.g., rapid CYP450-mediated degradation) .

Q. How are heterocyclic coupling reactions (e.g., triazole-thiazole hybrids) optimized for pharmacological applications?

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at 60°C efficiently links thiazoles to triazoles, improving water solubility via polar triazole moieties .

- Salt formation : Reaction with sodium monochloroacetate yields carboxylate salts, enhancing bioavailability (e.g., 2.5-fold increase in solubility for morpholine salts) .

Q. What strategies address spectral overlap in NMR analysis of complex thiazole derivatives?

- 2D NMR techniques : HSQC and HMBC distinguish overlapping aromatic signals, particularly between thiazole C-5 and phenyl protons .

- Deuterated solvents : DMSO-d resolves broad peaks caused by hydrogen bonding with amide groups .

Methodological Tables

Q. Table 1. Optimization of Hantzsch Thiazole Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | 75% → 89% |

| Catalyst (CuI) | 5 mol% | 60% → 82% |

| Temperature | 100°C | <50% → 78% |

| Reaction Time | 12 hours | 65% → 91% |

| Data from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.